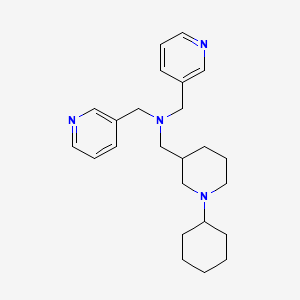![molecular formula C17H23NO3 B6079952 N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide](/img/structure/B6079952.png)
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known by the name 'PTPF' and is a member of the class of compounds known as furancarboxamides.
Wirkmechanismus
The mechanism of action of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, the compound has been shown to exhibit anti-viral activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide in lab experiments is its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it challenging to administer the compound to cells or animals.
Zukünftige Richtungen
There are several future directions for the study of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide. One direction is to further investigate the mechanism of action of the compound and its potential therapeutic applications in various diseases. Another direction is to optimize the synthesis method of the compound to improve its solubility and bioavailability. Additionally, future studies could focus on the development of derivatives of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide with improved pharmacokinetic properties. Finally, future studies could investigate the potential use of the compound in combination with other drugs to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with furfurylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in anhydrous conditions, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide has been studied for its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-16(14-6-9-21-12-14)18-13-17(7-10-20-11-8-17)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKIXGXQBQTJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-methoxy-1-piperidinyl)carbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B6079869.png)
![1-(dimethylamino)-3-[4-methoxy-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6079876.png)
![methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B6079883.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6079894.png)

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)
![1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6079926.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-chlorophenyl)urea](/img/structure/B6079937.png)
![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6079939.png)

![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)
![2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6079957.png)
